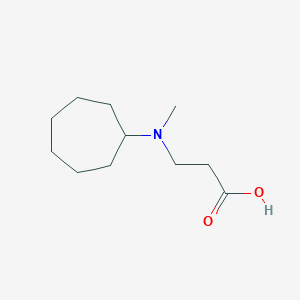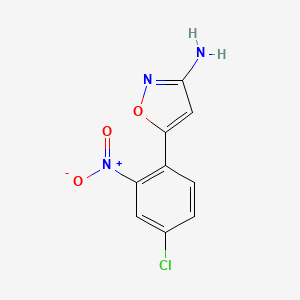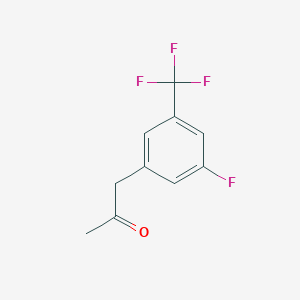
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F4O. This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzene and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluoro and trifluoromethyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those with pharmaceutical relevance.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: In the agrochemical industry, it is used to synthesize herbicides and pesticides that are more effective and environmentally friendly
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanone and 1-(3-Fluoro-5-(trifluoromethyl)phenyl)butan-2-one share structural similarities.
Uniqueness: The unique combination of fluoro and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in various applications
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)2-7-3-8(10(12,13)14)5-9(11)4-7/h3-5H,2H2,1H3 |
InChI Key |
CKUCHIMWRJIMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






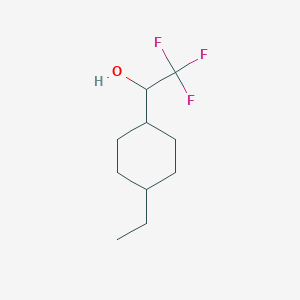
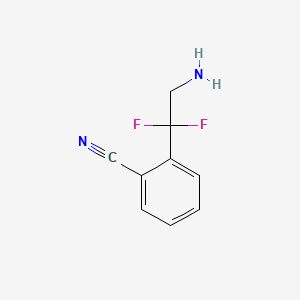
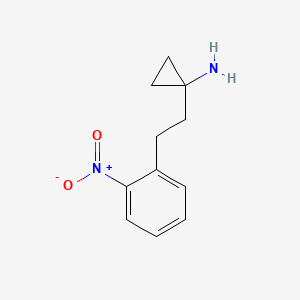
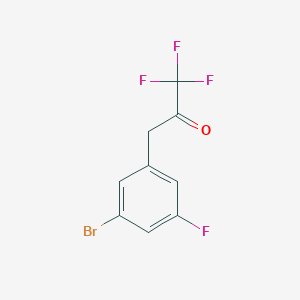
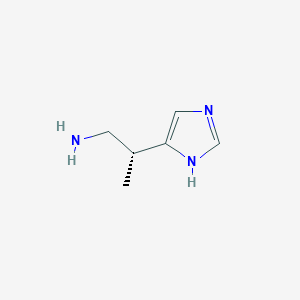
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
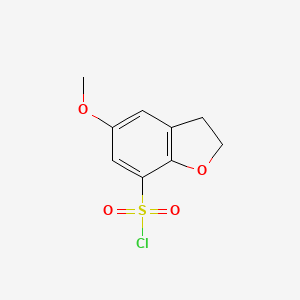
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
